Chaetocin

Thioredoxin reductase inhibition Redox biology ETP comparative pharmacology

Chaetocin is a dimeric epipolythiodioxopiperazine (ETP) fungal metabolite whose biological activity strictly depends on an intact bridged disulfide warhead—S-methyl chaetocin and verruculogen are inactive in TrxR assays. It inhibits SU(VAR)3-9 with 3–5× selectivity over G9a and >100× over non-Lys9 HKMTs, uniquely disrupting SUV39H1-HP1 interaction. Deploy at 0.5–1.0 μM for H3K9me3 reduction; in vivo at 0.25 mg/kg i.p. with picomolar potency (2–10 nM IC50). Verify stereochemistry at procurement: ent-chaetocin delivers superior apoptosis versus natural (+)-chaetocin. Insist on vendor stereochemical certificate and disulfide integrity documentation.

Molecular Formula C30H28N6O6S4
Molecular Weight 696.8 g/mol
CAS No. 28097-03-2
Cat. No. B1668567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetocin
CAS28097-03-2
SynonymsChaetocin
Molecular FormulaC30H28N6O6S4
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C
InChIInChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3/t19?,20?,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyPZPPOCZWRGNKIR-SCXPTGBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chaetocin CAS 28097-03-2 Technical Procurement Overview and In-Class Positioning


Chaetocin (CAS 28097-03-2) is a fungal secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) class, characterized by a dimeric core structure containing bridged disulfide bonds [1]. It is primarily recognized as an inhibitor of histone lysine methyltransferases (HKMTs), particularly the SU(VAR)3-9 family, and also inhibits thioredoxin reductase (TrxR) [2]. Chaetocin serves as a chemical probe for studying heterochromatin-mediated gene repression and has demonstrated potent in vitro and in vivo anticancer activity in preclinical models [3].

Why Generic ETP-Class Substitution Fails for Chaetocin Procurement


ETP-class compounds share a common epidithiodiketopiperazine pharmacophore but exhibit divergent biological profiles due to variations in dimerization state, stereochemistry, and peripheral substitution. The monomeric ETP gliotoxin shows negligible activity in the C. elegans numr-1/2 induction assay compared to dimeric chaetocin and chetomin [1]. Even within the dimeric ETP subset, chaetocin and chetomin differ in their growth inhibition profiles; chetomin inhibits C. elegans growth at low micromolar levels while chaetocin does not [1]. Furthermore, the enantiomer ent-chaetocin demonstrates superior apoptosis induction in HL-60 leukemia cells compared to natural (+)-chaetocin [2]. These structural and stereochemical dependencies render generic substitution scientifically invalid without explicit comparative validation data.

Chaetocin Product-Specific Quantitative Differentiation Evidence Guide


Chaetocin vs. Chetomin and Gliotoxin: Thioredoxin Reductase Inhibition IC50 Comparison

Chaetocin inhibits thioredoxin reductase (TrxR)-catalyzed reduction of thioredoxin with an IC50 of 4 μM. While chetomin and gliotoxin also inhibit this reaction, the structurally related compounds S-methyl chaetocin and verruculogen, which lack intact bridged disulfide bonds, show no inhibition [1]. This establishes that the intact disulfide 'warhead' is essential for TrxR inhibitory activity and differentiates chaetocin from reduced or methylated ETP derivatives.

Thioredoxin reductase inhibition Redox biology ETP comparative pharmacology

Chaetocin Histone Methyltransferase Target Selectivity Profile: SU(VAR)3-9 vs. G9a vs. DIM5

Chaetocin exhibits differential potency across lysine-9-specific histone methyltransferases. It inhibits the Drosophila SU(VAR)3-9 and its human ortholog SUV39H1 with IC50 values of 0.6–0.8 μM [1]. Against mouse G9a, the IC50 increases to 2.5 μM, and against Neurospora crassa DIM5 to 3 μM [2]. For non-Lys9-specific HKMTs (PRSET7, EZH2, SET7/9), IC50 values exceed 90 μM, indicating a selectivity window of >100-fold for the primary targets [2].

Histone methyltransferase Epigenetics SUV39H1 G9a H3K9 methylation

Chaetocin Anticancer Potency: Solid Tumor Cell Line IC50 Range (2–10 nM)

Chaetocin demonstrates exceptional in vitro potency against solid tumor cell lines. NCI-60 screening and independent validation studies report IC50 values of 2–10 nM (24 h exposure) across all tested solid tumor cell lines, with chaetocin showing even more potent inhibition of proliferation in solid tumor lines than in hematological cell lines [1]. In melanoma cell lines A375 and Sk-Mel-28, chaetocin suppressed cell viability with IC50 values of approximately 5–10 nM at 24 h [2]. This potency range represents picomolar to low nanomolar activity that significantly exceeds typical cytotoxic agents.

Anticancer activity Cytotoxicity Solid tumors NCI-60 screening

Chaetocin In Vivo Antitumor Efficacy: SKOV3 Xenograft Model at 0.25 mg/kg i.p.

Chaetocin demonstrates significant in vivo antitumor activity at a low dose of 0.25 mg/kg administered intraperitoneally. In SKOV3 ovarian cancer xenograft-bearing nude mice, chaetocin treatment significantly delayed tumor growth with minimal evidence of toxicities [1]. Tumors from chaetocin-treated animals were less vascular than controls, consistent with its anti-angiogenic effects mediated through HIF-1α pathway disruption [1]. Comparable efficacy at the same 0.25 mg/kg i.p. dose has been demonstrated in Hepa 1c1c-7 hepatoma xenograft models [2].

In vivo antitumor Xenograft model Ovarian cancer Preclinical efficacy

Chaetocin vs. ent-Chaetocin: Stereochemistry-Dependent Apoptosis Induction

Structure-activity relationship studies reveal that the non-natural enantiomer ent-chaetocin exhibits superior biological activity compared to natural (+)-chaetocin. In human leukemia HL-60 cells, ent-chaetocin demonstrates more potent apoptosis induction than the natural product [1]. This stereochemical dependency is not predicted by HKMT inhibition assays, where both enantiomers show comparable activity, indicating that additional target engagement or cellular uptake mechanisms contribute to the differential apoptotic response [2].

Stereochemistry Enantiomer comparison Apoptosis induction SAR

Chaetocin Dual-Mechanism: SUV39H1 Methyltransferase Inhibition vs. SUV39H1-HP1 Interaction Disruption

Beyond inhibiting SUV39H1 methyltransferase activity, chaetocin uniquely disrupts the direct protein-protein interaction between the SUV39H1 chromodomain and the HP1 chromoshadow domain. This disruption occurs through covalent binding of chaetocin's disulfide functionality to the SUV39H1 chromodomain, whereas the histone H3-HP1 interaction remains unaffected [1]. This represents a distinct molecular consequence not observed with other HKMT inhibitors such as BIX-01294, which targets the catalytic SET domain of G9a but does not affect heterochromatin protein interactions [2].

Heterochromatin SUV39H1 HP1 Protein-protein interaction Chromodomain

Chaetocin Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


SUV39H1-Mediated Heterochromatin Silencing Studies

Employ chaetocin at 0.5–1.0 μM for cellular studies targeting SUV39H1/SU(VAR)3-9-mediated H3K9 trimethylation, leveraging its 3–5× selectivity over G9a and >100× selectivity over non-Lys9 HKMTs. At these concentrations, chaetocin reduces H3K9me2/me3 levels in Drosophila SL-2 cells within 5 days and in mammalian cells within 24–48 h [1]. The compound also uniquely disrupts the SUV39H1-HP1 protein-protein interaction, providing an additional mechanistic dimension for heterochromatin maintenance studies not achievable with SET-domain-selective inhibitors [2].

Low-Nanomolar Potency Anticancer Compound Screening and Hit Validation

Deploy chaetocin as a positive control or tool compound in anticancer screening campaigns requiring picomolar to low nanomolar potency (2–10 nM IC50 across solid tumor lines) [1]. The minimal compound consumption per assay makes chaetocin cost-effective for high-throughput formats. For in vivo validation, use 0.25 mg/kg intraperitoneal administration in xenograft models, which provides significant tumor growth inhibition with minimal toxicity in SKOV3 ovarian and Hepa 1c1c-7 hepatoma models [2].

Thioredoxin Reductase (TrxR) Inhibition and Oxidative Stress Induction Studies

Utilize chaetocin as a validated TrxR inhibitor (IC50 = 4 μM) that induces cellular oxidative stress through competitive substrate inhibition [1]. The requirement for an intact bridged disulfide 'warhead' is demonstrated by the inactivity of S-methyl chaetocin and verruculogen in TrxR assays [1]. This structural dependency should inform batch quality control and storage conditions, as disulfide integrity is essential for reproducible redox biology experiments.

Stereochemistry-Dependent Biological Activity Studies

When maximal apoptosis induction is required, specify the appropriate stereoisomer at procurement. The non-natural enantiomer ent-chaetocin demonstrates superior apoptosis induction in HL-60 leukemia cells compared to natural (+)-chaetocin [1]. Both enantiomers are accessible via total synthesis starting from D- or L-amino acid derivatives, respectively [2]. Researchers should explicitly verify stereochemical identity with the vendor, as this parameter significantly impacts biological readouts in apoptosis-focused studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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